Structural and Purity Comparison with a Regioisomer
5-(1,2-Thiazol-3-yl)furan-2-carbaldehyde (CAS: 1852279-50-5) is chemically distinct from its closest regioisomer, 5-(thiazol-2-yl)furan-2-carbaldehyde (CAS: 342601-01-8) . While both share the same molecular formula (C8H5NO2S) and weight (179.20 g/mol), the position of the nitrogen atom in the thiazole ring (1,2- vs 1,3-) results in a different IUPAC name and unique SMILES notation (O=Cc1ccc(-c2ccsn2)o1 vs. the 1,3-thiazole analog). The target compound is commercially available with a specified purity of 95% , a critical quality attribute for reproducible synthesis.
| Evidence Dimension | Molecular Structure and Purity |
|---|---|
| Target Compound Data | Molecular Formula: C8H5NO2S; MW: 179.20; CAS: 1852279-50-5; SMILES: O=Cc1ccc(-c2ccsn2)o1; Purity: 95% |
| Comparator Or Baseline | 5-(Thiazol-2-yl)furan-2-carbaldehyde: CAS: 342601-01-8; same MF and MW; different thiazole isomer |
| Quantified Difference | Different SMILES and IUPAC nomenclature reflecting a distinct regioisomer |
| Conditions | Analytical chemistry and database comparison |
Why This Matters
This confirms the exact chemical identity and available purity, ensuring researchers procure the correct isomer for structure-specific studies and avoiding failed syntheses due to incorrect starting materials.
